molecular formula C17H14FNO2S B3467003 2-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazole

2-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazole

Cat. No. B3467003
M. Wt: 315.4 g/mol
InChI Key: GEHGPFADIBTLQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazole, also known as DFTZ, is a compound that has attracted significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazole is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound has been shown to induce cell cycle arrest in the G2/M phase, which may contribute to its anti-tumor activity. Additionally, this compound has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation, including topoisomerase II and DNA polymerase.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and anti-oxidant activity. In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to exhibit anti-oxidant activity, which may contribute to its protective effects against oxidative stress-induced cell damage.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazole in lab experiments include its high purity, stability, and reproducibility. This compound has been synthesized using optimized methods to produce high yields and purity, making it a suitable compound for various research applications. Additionally, this compound has been shown to exhibit potent anti-tumor activity, making it a promising candidate for the development of anti-cancer drugs.
The limitations of using this compound in lab experiments include its potential toxicity and limited solubility. This compound has been shown to exhibit cytotoxic effects in vitro, which may limit its use in vivo. Additionally, this compound has limited solubility in water, which may make it difficult to formulate for certain applications.

Future Directions

For research on 2-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazole include the development of novel anti-cancer drugs based on its structure and mechanism of action. Additionally, this compound may have potential applications in the development of organic electronic devices and materials synthesis. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic electronics, and materials science. In medicinal chemistry, this compound has been shown to exhibit potent anti-tumor activity against various cancer cell lines, making it a promising candidate for the development of anti-cancer drugs. In organic electronics, this compound has been used as a building block for the synthesis of organic semiconductors, which have potential applications in the development of electronic devices. In materials science, this compound has been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and materials synthesis.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO2S/c1-20-15-8-5-12(9-16(15)21-2)17-19-14(10-22-17)11-3-6-13(18)7-4-11/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHGPFADIBTLQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazole
Reactant of Route 2
Reactant of Route 2
2-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazole
Reactant of Route 3
Reactant of Route 3
2-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazole
Reactant of Route 4
Reactant of Route 4
2-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazole
Reactant of Route 5
Reactant of Route 5
2-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazole
Reactant of Route 6
Reactant of Route 6
2-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.